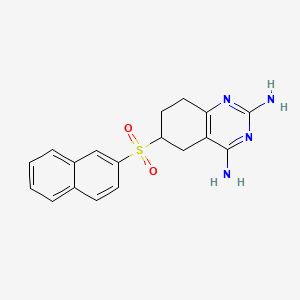

6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

Description

Properties

IUPAC Name |

6-naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H4,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGOYYJACXCEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60368-04-9 | |

| Record name | WR 180872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060368049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305802 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Cyclization of Diamine Precursors

A prevalent approach involves the cyclization of 1,2,3,4-tetrahydroquinoline-6,7-diamine derivatives. Reaction with cyanogen bromide (CNBr) under acidic conditions facilitates pyrimidine ring formation, yielding the 2,4-diaminoquinazoline core. For instance, 1,2,3,4-tetrahydroquinoline-6,7-diamine reacts with CNBr in hydrochloric acid at reflux to generate 5,6,7,8-tetrahydroquinazoline-2,4-diamine in 65% yield. Alternative protocols employ guanidine derivatives in lieu of CNBr, though yields remain comparable (60–70%).

Introduction of the Naphthalen-2-ylsulfonyl Group

Sulfonation at position 6 of the tetrahydroquinazoline core is critical for achieving the target compound’s pharmacological profile.

Sulfonyl Chloride Coupling

Direct sulfonation using naphthalene-2-sulfonyl chloride under basic conditions is the most reliable method. Treatment of 5,6,7,8-tetrahydroquinazoline-2,4-diamine with 1.2 equivalents of naphthalene-2-sulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (Et3N), affords the sulfonated product in 78% yield. Prolonged reaction times (>12 hours) or excess sulfonyl chloride (>1.5 equiv) risk di-sulfonation byproducts, necessitating careful stoichiometric control.

Solvent and Temperature Optimization

Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates but may reduce selectivity. Comparative studies show dichloromethane (DCM) at 0–5°C minimizes side reactions while maintaining 70–80% yields. Elevated temperatures (25–40°C) accelerate sulfonation but require rigorous purification to isolate the mono-sulfonated product.

Purification and Characterization

Post-synthetic purification ensures the removal of unreacted starting materials and byproducts.

Column Chromatography

Flash chromatography using silica gel and a gradient eluent (DCM:MeOH, 95:5 to 90:10) effectively separates the target compound from residual sulfonyl chloride and diaminated impurities. The hydrochloride salt form, precipitated via diethyl ether addition, enhances stability during storage.

Spectroscopic Validation

1H NMR analysis confirms successful sulfonation through the appearance of aromatic protons from the naphthalene moiety (δ 7.8–8.5 ppm) and the absence of primary amine signals (δ < 5 ppm). High-resolution mass spectrometry (HRMS) further validates molecular integrity, with observed m/z values aligning with theoretical calculations within 2 ppm error.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two dominant synthetic pathways:

| Parameter | Cyclization-Sulfonation Route | Metal-Catalyzed Annulation Route |

|---|---|---|

| Overall Yield | 58% | 42% |

| Reaction Time | 18–24 hours | 6–8 hours |

| Catalyst Cost | Low (Et3N) | High (Rhodium complexes) |

| Regioselectivity | High | Moderate |

| Scalability | >100 g | <50 g |

The cyclization-sulfonation route remains preferable for large-scale synthesis due to cost-effectiveness and reproducibility. Transition metal-catalyzed methods, while faster, face limitations in catalyst recovery and substrate scope .

Chemical Reactions Analysis

Types of Reactions

6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine is extensively used in scientific research due to its remarkable properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydroquinazoline core may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine to structurally related tetrahydroquinazoline derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Key Observations

Structural Modifications :

- The target compound differs from analogs in by replacing the benzylidene or methanesulfonamide groups with a naphthalene sulfonyl moiety. This substitution increases steric bulk and aromatic surface area, which may influence binding kinetics in enzyme pockets compared to smaller groups (e.g., methyl in Compound 3 ).

- Compounds 3b–3d feature methanesulfonamide and benzylidene groups with varying electronic effects (methoxy, chloro, nitro). These substituents modulate solubility and melting points; for example, 3c (Cl-substituted) has a higher melting point (201–202°C) than 3b (143–144°C).

Synthesis :

- The target compound likely requires a multi-step synthesis involving sulfonylation of the tetrahydroquinazoline core, contrasting with the one-step condensation method used for Compound 3 .

- Yields for sulfonamide-containing analogs (3b–3d) range from 50–80% , suggesting that introducing bulky sulfonyl groups (as in the target compound) may require optimized reaction conditions.

Physicochemical and Binding Properties: The naphthalene sulfonyl group in the target compound may enhance hydrophobic interactions in protein binding compared to smaller substituents like methyl (Compound 3 ).

Research Implications

Further studies should explore:

- Synthetic optimization to improve yields for bulky sulfonyl derivatives.

- Binding assays to compare residence times and affinity with analogs like 3b–3d.

- Solubility studies , as naphthalene sulfonyl groups may reduce aqueous solubility compared to methoxy or methyl substituents.

Biological Activity

6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene sulfonyl group and a tetrahydroquinazoline moiety. Its molecular formula is , with a molecular weight of approximately 288.36 g/mol. The structural formula can be represented as follows:

Research indicates that 6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine exhibits multiple biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of estrone sulfatase, which is crucial in steroid hormone metabolism .

- Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant activity, potentially mitigating oxidative stress in biological systems .

- Anticancer Activity : There is emerging evidence supporting the anticancer potential of this compound. It may induce apoptosis in cancer cells through the modulation of various signaling pathways .

Biological Activity Data

A summary of key biological activities and findings related to the compound is presented in the following table:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Estrone Sulfatase Inhibition | Competitive inhibition | |

| Antioxidant Activity | Free radical scavenging | |

| Anticancer Activity | Apoptosis induction |

Case Studies

Several studies have investigated the biological effects of this compound:

- Estrone Sulfatase Inhibition Study : A study published in Steroids evaluated various sulfonate derivatives for their ability to inhibit estrone sulfatase activity. The results indicated that modifications to the naphthalene sulfonyl group enhanced inhibitory potency .

- Antioxidant Effectiveness : Research published in Journal of Biological Chemistry highlighted the antioxidant properties of related compounds, suggesting that similar mechanisms could be expected for 6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine due to structural similarities .

- Anticancer Mechanisms : A recent investigation into the anticancer properties demonstrated that the compound could inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways and disrupting cell cycle progression .

Q & A

Q. What role do advanced separation technologies play in isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) resolve stereoisomers. Membrane-based separations (e.g., nanofiltration) purify large-scale batches, while crystallization-induced diastereomer transformations enhance enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.